molecular formula C25H19F2N3O3S B2881437 2-{[2,5-Bis(4-fluorophenyl)-1H-imidazol-4-YL]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-YL)acetamide CAS No. 901265-61-0

2-{[2,5-Bis(4-fluorophenyl)-1H-imidazol-4-YL]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-YL)acetamide

Cat. No.: B2881437
CAS No.: 901265-61-0
M. Wt: 479.5
InChI Key: RADGGJYQUUAOAC-UHFFFAOYSA-N
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Description

2-{[2,5-Bis(4-fluorophenyl)-1H-imidazol-4-YL]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-YL)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines imidazole, benzodioxin, and acetamide moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2,5-Bis(4-fluorophenyl)-1H-imidazol-4-YL]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-YL)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the fluorophenyl groups. The sulfanyl group is then added, and the final step involves the coupling of the benzodioxin and acetamide moieties. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated systems and continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[2,5-Bis(4-fluorophenyl)-1H-imidazol-4-YL]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole.

    Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the fluorophenyl rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: The compound may have potential therapeutic applications, such as acting as a drug candidate for targeting specific diseases.

    Industry: It can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{[2,5-Bis(4-fluorophenyl)-1H-imidazol-4-YL]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-YL)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The fluorophenyl groups can enhance the compound’s binding affinity and specificity, while the benzodioxin moiety can interact with biological membranes or receptors. These interactions can influence various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(4-fluorophenyl)-1H-imidazole: Shares the imidazole and fluorophenyl groups but lacks the sulfanyl and benzodioxin moieties.

    N-(2,3-dihydro-1,4-benzodioxin-6-YL)acetamide: Contains the benzodioxin and acetamide groups but lacks the imidazole and fluorophenyl moieties.

Uniqueness

2-{[2,5-Bis(4-fluorophenyl)-1H-imidazol-4-YL]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-YL)acetamide is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[2,5-bis(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F2N3O3S/c26-17-5-1-15(2-6-17)23-25(30-24(29-23)16-3-7-18(27)8-4-16)34-14-22(31)28-19-9-10-20-21(13-19)33-12-11-32-20/h1-10,13H,11-12,14H2,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADGGJYQUUAOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=C(NC(=N3)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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